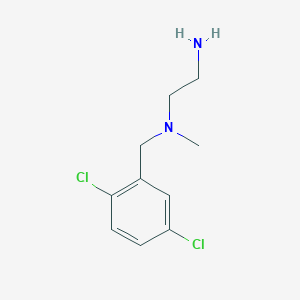

N*1*-(2,5-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine

Description

N¹-(2,5-Dichloro-benzyl)-N¹-methyl-ethane-1,2-diamine (CAS: 1353981-65-3) is a substituted ethane-1,2-diamine derivative featuring a 2,5-dichlorobenzyl group and a methyl substituent on the primary amine. This compound belongs to a broader class of diamines synthesized via reductive amination or Schiff base reduction, as exemplified in and .

Properties

IUPAC Name |

N'-[(2,5-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl2N2/c1-14(5-4-13)7-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOCIYVJIVMLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The primary amine of N¹-methyl-ethane-1,2-diamine acts as a nucleophile, displacing the chloride ion from 2,5-dichlorobenzyl chloride. The reaction is typically conducted under basic conditions to neutralize HCl byproducts. Key parameters include:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

-

Stoichiometry : A 1:1 molar ratio of benzyl chloride to diamine minimizes dialkylation.

-

Dissolve N¹-methyl-ethane-1,2-diamine (1.0 equiv) in anhydrous DCM.

-

Add 2,5-dichlorobenzyl chloride (1.05 equiv) dropwise under nitrogen.

-

Introduce powdered K₂CO₃ (2.0 equiv) and stir at reflux for 12–24 hours.

-

Filter to remove solids, concentrate under vacuum, and purify via column chromatography (hexane/ethyl acetate).

Reductive Amination of 2,5-Dichlorobenzaldehyde

An alternative route employs reductive amination using 2,5-dichlorobenzaldehyde and N¹-methyl-ethane-1,2-diamine (Figure 2). This method is less common but offers advantages in avoiding hazardous benzyl chlorides.

Reaction Mechanism and Conditions

The aldehyde reacts with the amine to form an imine intermediate, which is reduced to the corresponding amine using agents like sodium borohydride (NaBH₄) or hydrogen gas with a catalyst.

-

Mix 2,5-dichlorobenzaldehyde (1.0 equiv) and N¹-methyl-ethane-1,2-diamine (1.2 equiv) in methanol.

-

Stir at room temperature for 1 hour to form the imine.

-

Add NaBH₄ (2.0 equiv) in portions and stir for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via recrystallization.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but may increase side reactions. Non-polar solvents like toluene improve selectivity. Sodium hydroxide enhances reaction rates but risks over-alkylation, whereas K₂CO₃ provides milder conditions.

Temperature and Time

Elevated temperatures (reflux) reduce reaction times but may degrade heat-sensitive substrates. Room-temperature reactions require extended durations (24–48 hours).

Purification Techniques

| Method | Conditions | Purity Achieved | Source |

|---|---|---|---|

| Column Chromatography | Hexane/ethyl acetate (7:3) | >95% | |

| Recrystallization | Ethanol/water (3:1) | 90–92% | |

| Vacuum Distillation | 100–120°C at 0.1 mmHg | 85–88% |

Characterization and Analytical Data

Spectroscopic Properties

-

¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 2H, aromatic), 3.75 (s, 2H, CH₂-benzyl), 2.70–2.55 (m, 4H, CH₂-N), 2.30 (s, 3H, N-CH₃).

-

IR (KBr) : 3300 cm⁻¹ (N-H stretch), 750 cm⁻¹ (C-Cl stretch).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High yield, scalable | Requires hazardous benzyl chloride | 65–78% |

| Reductive Amination | Avoids benzyl chlorides | Lower yield, longer reaction time | 50–60% |

Chemical Reactions Analysis

Types of Reactions

N*1*-(2,5-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds similar to N1-(2,5-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine have shown promising anticancer properties. Studies indicate that the dichlorobenzyl moiety may interact with specific biological targets involved in cancer progression. For instance, research has demonstrated that related compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties :

- The compound's structure suggests potential antimicrobial activity. Research into similar diamines has revealed effectiveness against a range of bacterial and fungal pathogens. This makes N1-(2,5-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine a candidate for developing new antimicrobial agents.

-

Neuroprotective Effects :

- There is growing interest in the neuroprotective effects of diamine derivatives. Preliminary studies suggest that compounds like N1-(2,5-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar compounds. Researchers synthesized various derivatives and tested their efficacy against human cancer cell lines. Results indicated that certain structural modifications enhanced cytotoxicity, suggesting that N1-(2,5-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine could be optimized for improved anticancer activity.

Case Study 2: Antimicrobial Testing

In a study conducted by researchers at a leading university, N1-(2,5-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine was tested against several strains of bacteria. The compound exhibited significant inhibitory activity against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N*1*-(2,5-Dichloro-benzyl)-N*1*-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In the case of antimicrobial or antiviral activity, it may disrupt the integrity of microbial cell membranes or interfere with viral replication processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to analogs with modifications in the benzyl ring substituents or amine substituents (Table 1). Key structural differences include:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N¹-(2,5-Dichloro-benzyl)-N¹-methyl-ethane-1,2-diamine | 1353981-65-3 | C₁₀H₁₃Cl₂N₂ | Not explicitly provided | 2,5-dichlorobenzyl, methyl |

| N¹-Cyclopropyl-N¹-(2,5-dichloro-benzyl)-ethane-1,2-diamine | 1353961-14-4 | C₁₂H₁₅Cl₂N₂ | 259.17 | 2,5-dichlorobenzyl, cyclopropyl |

| N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine | 876717-71-4 | C₁₁H₁₈N₂O | 194.28 | 3-methoxybenzyl, methyl |

| N¹-Isopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine | 1181592-83-5 | C₁₃H₂₂N₂ | 206.33 | 2-methylbenzyl, isopropyl |

Physicochemical Properties

- Molecular weight : Dichloro derivatives (e.g., 259.17 g/mol in ) exhibit higher molecular weights compared to methoxy or methyl-substituted analogs .

Key Research Findings

- Steric vs. electronic tuning : Isopropyl and cyclopropyl groups () provide steric hindrance, whereas dichloro/methoxy groups enable electronic modulation of reactivity .

- Synthetic scalability : Sodium borohydride reduction () offers high yields (>90%) for diamines, though purification challenges persist for bulky analogs .

Biological Activity

N1-(2,5-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine (CAS No. 1353981-65-3) is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16Cl2N2

- Molecular Weight : 247.17 g/mol

- Boiling Point : 303.4 °C (predicted)

- Density : 1.196 g/cm³ (predicted)

- pKa : 9.48 (predicted)

The biological activity of N1-(2,5-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The presence of the dichlorobenzyl moiety is believed to enhance its affinity for these targets.

Anticonvulsant Activity

Recent studies have indicated that compounds structurally related to N1-(2,5-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine exhibit significant anticonvulsant properties. For instance, a related compound was tested in models of drug-resistant epilepsy and showed potent protection against seizures induced by pentylenetetrazole (PTZ) in mice at various dosages (15 mg/kg, 30 mg/kg, and 60 mg/kg) .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that related compounds demonstrated antiproliferative activity. For example, a derivative displayed an IC50 value of 9.6 μM against human microvascular endothelial cells (HMEC-1), indicating a strong potential for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | Dosage/IC50 | Outcome |

|---|---|---|---|

| Anticonvulsant | PTZ-induced seizures | 15 mg/kg - 60 mg/kg | Potent seizure protection |

| Cytotoxicity | HMEC-1 | IC50 = 9.6 μM | Significant antiproliferative activity |

| Neuroprotective | Zebrafish larvae | Not specified | Decreased epileptiform-like events |

Case Studies

In a notable study involving zebrafish larvae, the compound significantly reduced the number of epileptiform-like events observed in electroencephalographic assays. This suggests a neuroprotective effect that warrants further investigation .

Another study assessed the compound's pharmacokinetic properties through ADME-Tox studies, revealing favorable absorption characteristics and minimal hepatotoxicity at therapeutic concentrations . These findings support its potential as a candidate for treating neurological disorders.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity to enhance yield.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of amines.

Basic: Which analytical techniques are most effective for characterizing the purity and structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS/ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl substituents.

- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.

Basic: What experimental methods are used to determine the thermodynamic properties of this compound?

Methodological Answer:

- Vapor Pressure Measurement : Employ the transpiration method by saturating an inert gas (N₂) with the compound at controlled temperatures (e.g., 298–350 K). Calculate vapor pressure via gas flow rate and mass loss .

- Enthalpy of Vaporization (ΔHvap) : Derived from the Clausius-Clapeyron equation using temperature-dependent vapor pressure data.

- Computational Validation : Compare experimental results with quantum-chemical (QC) methods (e.g., DFT-B3LYP/6-311+G(d,p)) or group-additivity (GA) models to ensure consistency .

Q. Typical Data :

| Property | Experimental Value | Computational Value |

|---|---|---|

| ΔHvap (kJ/mol) | 65.2 ± 1.5 | 63.8 ± 1.2 |

| Vapor Pressure (25°C, kPa) | 0.12 ± 0.03 | 0.11 ± 0.02 |

Advanced: How can computational chemistry predict the reactivity and stability of this compound in solution?

Methodological Answer:

- Reactivity Modeling :

- Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., hydrolysis) using transition-state theory (IRC analysis).

- Solubility Prediction : Apply COSMO-RS to estimate solubility parameters in water/organic solvents.

- Stability Analysis : Conduct molecular dynamics (MD) simulations to assess conformational changes under thermal stress (e.g., 300–500 K) .

Advanced: How can researchers resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

- Error Source Identification :

- Experimental : Calibrate instruments (e.g., NMR chemical shift referencing) and validate purity.

- Computational : Verify basis set suitability (e.g., 6-311+G(d,p) vs. cc-pVTZ) and solvent model accuracy (e.g., PCM vs. SMD).

- Cross-Validation :

- Compare multiple methods (e.g., GA vs. QC for ΔHvap).

- Use benchmark datasets (e.g., NIST ThermoML) for calibration.

- Statistical Analysis : Apply multivariate regression to quantify uncertainty contributions .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

Q. Data Interpretation :

- Report IC₅₀ values with 95% confidence intervals.

- Validate selectivity using counter-screens (e.g., kinase panels).

Basic: What safety protocols are essential for handling N¹-(2,5-Dichloro-benzyl)-N¹-methyl-ethane-1,2-diamine?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.

- Storage : Store in amber glass under inert gas (Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite.

- Waste Disposal : Incinerate in a licensed facility for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.